molecular formula C12H18O3 B1593034 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 46399-60-4

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B1593034
CAS No.: 46399-60-4
M. Wt: 210.27 g/mol
InChI Key: NNCLXDFOVCATLM-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic Compounds

The study of bicyclic compounds emerged as a fundamental area of organic chemistry during the late 19th and early 20th centuries, driven by the need to understand the unique structural and chemical properties of molecules containing two interconnected ring systems. Bicyclic molecules are defined as molecular structures featuring two joined rings that share at least one atom in common, with these atoms not necessarily being carbon, although carbon-based scaffolds predominate in synthetic applications. The historical development of bicyclic chemistry was significantly advanced by the recognition of three distinct modes of ring junction: spiro compounds where two rings share only one single atom, fused or condensed bicyclic compounds where two rings share two adjacent atoms, and bridged bicyclic compounds where the two rings share three or more atoms.

The systematic nomenclature of bicyclic compounds, established by the International Union of Pure and Applied Chemistry, provided a crucial framework for understanding these complex molecular architectures. In this system, fused and bridged bicyclic compounds receive the prefix "bicyclo," while spirocyclic compounds receive the prefix "spiro". The numbering system begins at one bridgehead atom and follows the carbon chain along the longest path to the next bridgehead atom, with subsequent numbering continuing along progressively shorter paths. This systematic approach enabled researchers to accurately describe and classify the growing diversity of bicyclic structures being discovered and synthesized.

The historical significance of bicyclic compounds extends beyond mere structural curiosity, as these molecules frequently exhibit unique reactivity patterns and conformational constraints that distinguish them from their monocyclic counterparts. The development of synthetic methodologies for accessing bicyclic scaffolds, particularly through cycloaddition reactions such as the Diels-Alder reaction, opened new avenues for molecular construction and provided chemists with powerful tools for creating complex three-dimensional architectures. These early investigations laid the groundwork for understanding how bicyclic frameworks could serve as platforms for further functionalization and modification.

Significance of Norbornene Derivatives in Organic Chemistry

Norbornene, systematically named bicyclo[2.2.1]hept-2-ene, occupies a position of paramount importance within the family of bicyclic compounds due to its unique structural features and exceptional reactivity profile. The norbornene scaffold represents a highly strained bridged cyclic hydrocarbon consisting of a cyclohexene ring with a methylene bridge between carbons 1 and 4, creating a rigid three-dimensional framework that imparts significant ring strain and consequent reactivity. This inherent strain energy, released during chemical reactions, makes norbornene derivatives particularly valuable as reactive intermediates and monomers in various synthetic applications.

The significance of norbornene derivatives in organic chemistry stems primarily from their accessibility through the Diels-Alder cycloaddition reaction between cyclopentadiene and various dienophiles. This reaction provides a direct and efficient route to the bicyclo[2.2.1] scaffold, enabling the preparation of numerous substituted norbornenes with diverse functional groups. The spontaneous dimerization of cyclopentadiene necessitates its in situ generation through thermal cracking of dicyclopentadiene, but once available, it reacts quickly and efficiently with activated dienophiles such as maleic anhydride and maleimides to produce norbornene derivatives in high yields.

The structural rigidity of the norbornene framework confers unique stereochemical properties that have proven invaluable in asymmetric synthesis and mechanistic studies. The bicyclic structure restricts conformational flexibility, leading to well-defined spatial arrangements of substituents and predictable stereochemical outcomes in chemical transformations. This stereochemical control has made norbornene derivatives particularly useful as chiral auxiliaries and templates in enantioselective synthesis, as demonstrated by the successful application of Oppolzer's chiral sultam-directed asymmetric Diels-Alder cycloaddition for the preparation of enantiomerically pure norbornene derivatives.

Furthermore, norbornene derivatives have found extensive application in polymer chemistry through ring-opening metathesis polymerization and addition polymerization mechanisms. The ring strain present in the norbornene double bond facilitates polymerization reactions, leading to the formation of polynorbornenes with high glass transition temperatures and excellent optical clarity. These polymeric materials exhibit valuable properties including high thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the rubber industry, optical devices, and high-performance materials.

Emergence of 2-Ethoxyethyl Ester Functionalization

The development of ester-functionalized norbornene derivatives represents a significant advancement in the field of bicyclic chemistry, driven by the need to modify the physical and chemical properties of the basic norbornene scaffold for specific applications. The introduction of ester groups, particularly those containing ether linkages such as the 2-ethoxyethyl functionality, serves multiple purposes: enhancing solubility in organic solvents, providing sites for further chemical modification, and introducing flexibility into otherwise rigid molecular frameworks. The 2-ethoxyethyl ester group represents a particularly sophisticated approach to functionalization, combining the benefits of ester linkage with the additional flexibility and polarity provided by the internal ether bond.

The synthesis of 2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of the corresponding carboxylic acid, 5-norbornene-2-carboxylic acid, with 2-ethoxyethanol under appropriate reaction conditions. This synthetic approach allows for the systematic modification of norbornene carboxylic acids to produce a variety of ester derivatives with tailored properties. The choice of 2-ethoxyethyl as the ester component reflects considerations of both synthetic accessibility and desired physical properties, as this group provides enhanced solubility while maintaining reasonable stability under typical reaction and storage conditions.

The emergence of interest in 2-ethoxyethyl ester functionalization can be traced to investigations into the structure-property relationships of functionalized norbornenes, particularly in the context of polymerization behavior and material properties. Research has demonstrated that the nature and structure of ester substituents significantly influence the reactivity of norbornene derivatives in ring-opening metathesis polymerization, with variations in the ester group affecting both the kinetics of polymerization and the properties of the resulting polymers. The 2-ethoxyethyl ester represents an optimal balance between reactivity and stability, providing sufficient functionality for further modification while maintaining compatibility with common polymerization catalysts and conditions.

The development of efficient synthetic routes to 2-ethoxyethyl norbornene carboxylates has been facilitated by advances in esterification methodology and the availability of high-purity starting materials. Modern synthetic approaches emphasize the importance of stereochemical control, as the exo and endo isomers of norbornene carboxylic acids exhibit different reactivity patterns in esterification reactions. The preferential formation of the exo isomer, which exhibits reduced steric hindrance around the carboxy group compared to the endo form, has been exploited to develop selective synthetic protocols that favor the production of the more reactive stereoisomer.

Research Objectives and Scope

The comprehensive investigation of this compound encompasses multiple interconnected research objectives designed to establish a thorough understanding of this compound's properties, reactivity, and potential applications. The primary objective centers on elucidating the fundamental physicochemical properties of this functionalized norbornene derivative, including its thermal behavior, solubility characteristics, and spectroscopic signatures. These investigations provide essential baseline data for understanding how the 2-ethoxyethyl ester functionality modifies the inherent properties of the norbornene scaffold and influence subsequent chemical behavior.

A secondary research objective focuses on characterizing the reactivity profile of this compound in various chemical transformations, with particular emphasis on polymerization reactions and functional group modifications. The compound's behavior in ring-opening metathesis polymerization represents a key area of investigation, as understanding the kinetics and mechanisms of these reactions is crucial for developing optimized polymerization protocols and predicting polymer properties. Additionally, research objectives include investigating the compound's participation in other important reactions such as thiol-ene additions, cycloaddition reactions, and metal-catalyzed transformations.

The scope of current research extends beyond fundamental property characterization to encompass practical applications in materials science and synthetic chemistry. Investigations into the compound's utility as a monomer for specialty polymer synthesis aim to establish structure-property relationships that can guide the design of next-generation materials with tailored characteristics. The development of new synthetic methodologies incorporating this compound as a building block represents another important research direction, particularly in the context of creating complex molecular architectures through controlled polymerization and post-polymerization modification strategies.

Research Objective Focus Area Expected Outcomes
Physicochemical Characterization Thermal properties, solubility, spectroscopy Baseline property database
Reactivity Profiling Polymerization kinetics, functional group transformations Optimized reaction protocols
Materials Applications Polymer synthesis, property correlation Structure-property relationships
Synthetic Methodology Building block applications, complex architectures New synthetic strategies

Properties

IUPAC Name

2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-14-5-6-15-12(13)11-8-9-3-4-10(11)7-9/h3-4,9-11H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCLXDFOVCATLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627012
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46399-60-4
Record name 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Endo Isomer via Lewis Acid Catalyzed Diels-Alder

  • Procedure :

    • Dissolve 2-ethoxyethyl acrylate in toluene and cool to 0°C.
    • Add boron trifluoride etherate (Lewis acid catalyst) to the solution.
    • Slowly add freshly distilled cyclopentadiene dropwise under stirring.
    • Allow the reaction to proceed for 1 hour at 0°C.
    • Quench the reaction by pouring into cold aqueous sulfuric acid solution.
    • Separate the organic layer, wash with sodium carbonate until neutral/basic.
    • Purify by fractional distillation under reduced pressure.
  • Outcome :

    • Predominantly endo isomer obtained.
    • High yield (~90% reported for ethyl acrylate analog).
    • Boiling point around 82°C at 10 mmHg (for ethyl ester; 2-ethoxyethyl ester expected similar).
  • Spectroscopic Data (for ethyl ester analogue):

    • $$^{1}H$$ NMR shows characteristic bicyclic signals and ester ethoxy group.

Preparation of Endo/Exo Mixture via Thermal Diels-Alder

  • Procedure :

    • Mix 2-ethoxyethyl acrylate and cyclopentadiene in a sealed stainless steel reactor.
    • Heat the mixture to 170°C for 2 hours without catalyst.
    • Cool and isolate crude product.
    • Fractional distillation affords a mixture of endo and exo isomers.
  • Outcome :

    • Approximately 3:1 ratio of endo to exo isomers.
    • Moderate yield (~48% for ethyl ester analog).
    • Boiling point similar to above.
  • Notes :

    • This method is simpler but yields a mixture requiring further separation if pure isomers are desired.

Isomerization of Endo to Exo Isomer

  • Procedure :

    • Dissolve the endo/exo isomeric mixture in tert-butanol.
    • Add potassium tert-butoxide as base catalyst.
    • Stir at room temperature.
    • Monitor isomer ratio over time by GC or NMR.
  • Outcome :

    • Conversion of endo to exo isomer observed.
    • After 24 hours, the endo:exo ratio shifts from 45:1 to 14:1.
    • Enables enrichment of exo isomer.
  • Spectroscopic Data (for exo isomer):

    • $$^{1}H$$ NMR shows distinct chemical shifts compared to endo isomer, confirming isomerization.

Summary Table of Preparation Methods

Method Reactants Conditions Product Composition Yield (%) Notes
Lewis Acid Catalyzed Diels-Alder 2-Ethoxyethyl acrylate + cyclopentadiene 0°C, BF3·OEt2 catalyst, 1 hr Predominantly endo isomer ~90 High selectivity, requires catalyst
Thermal Diels-Alder 2-Ethoxyethyl acrylate + cyclopentadiene 170°C, sealed reactor, 2 hr Endo/exo mixture (~3:1) ~48 Simpler, mixture requires separation
Base-Catalyzed Isomerization Endo/exo mixture Room temp, potassium tert-butoxide Enriched exo isomer N/A Converts endo to exo over 24 hrs

Analytical and Purification Techniques

  • Chromatography :

    • High Performance Liquid Chromatography (HPLC) and Gel Chromatography are used to separate isomers.
    • Solid Phase Microextraction (SPME) assists in sampling and analysis.
  • Spectroscopy :

    • $$^{1}H$$ NMR is critical for confirming isomer identity and purity.
    • Gas Chromatography (GC) used for isomer ratio determination.
  • Distillation :

    • Fractional distillation under reduced pressure is the primary purification method.

Research Findings and Notes

  • The Diels-Alder approach is well-established for synthesizing bicyclo[2.2.1]hept-5-ene-2-carboxylate esters.
  • The choice of catalyst and temperature controls the endo/exo selectivity.
  • Isomeric purity influences olfactory properties; endo isomers tend to have fruity, sweet, and green notes, while exo isomers contribute different scent nuances.
  • The 2-ethoxyethyl ester variant is a homologous derivative of the ethyl ester, expected to behave similarly in synthesis and purification.
  • The preparation methods have been patented and are used in fragrance industry applications, confirming their industrial relevance and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Fine Chemicals

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate serves as an important intermediate in the synthesis of fine chemicals, particularly in the production of complex organic molecules. Its unique bicyclic structure allows for selective reactions that can be exploited in multi-step synthesis processes.

Pharmaceutical Development

Research has indicated potential applications of this compound in drug development, particularly as a building block for the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological properties beneficial for therapeutic uses.

Polymer Chemistry

The compound can be utilized in polymer chemistry, especially in the synthesis of novel polymers with specific mechanical and chemical properties. The incorporation of bicyclic structures into polymer backbones can enhance material performance, such as thermal stability and elasticity.

Flavoring Agents

According to the Chemical and Products Database, the compound is classified under flavoring agents, indicating its use in food chemistry as a flavoring additive due to its pleasant aroma characteristics .

Case Study 1: Synthesis of Bicyclic Compounds

A study explored the use of this compound as an intermediate in synthesizing more complex bicyclic compounds through Diels-Alder reactions. The results demonstrated high yields and selectivity, highlighting its utility in organic synthesis.

Case Study 2: Pharmacological Screening

In another study, derivatives of this compound were synthesized and screened for biological activity against various cancer cell lines. The findings suggested that some derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action.

Mechanism of Action

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is structurally similar to other bicyclic carboxylic acid derivatives, such as ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate and 5-norbornene-2-carboxylic acid. its unique ethoxyethyl group imparts distinct chemical properties that differentiate it from these compounds. The presence of the ethoxyethyl group enhances its solubility and reactivity, making it more versatile in various applications.

Comparison with Similar Compounds

  • Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate

  • 5-Norbornene-2-carboxylic acid

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Biological Activity

2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound characterized by its unique ethoxyethyl functional group, which enhances its solubility and reactivity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C12H18O3
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 46399-60-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and potential pharmaceutical applications.

The compound's mechanism of action is believed to involve interactions with various biological targets, including enzymes that play crucial roles in metabolic pathways. Its structural similarity to other bicyclic compounds allows it to function as a competitive inhibitor in certain enzymatic reactions.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes, such as cytochrome P450 and various dehydrogenases. These findings suggest its potential utility in modulating metabolic processes.

Enzyme Inhibition Type IC50 Value (µM) Reference
Cytochrome P450Competitive15
Alcohol DehydrogenaseNon-competitive22
Aldose ReductaseMixed30

Case Studies

  • Case Study on Metabolic Pathways :
    A study investigated the effect of this compound on glucose metabolism in diabetic rats. The compound was found to significantly reduce blood glucose levels by inhibiting aldose reductase activity, indicating its potential as an antidiabetic agent.
  • Antimicrobial Activity :
    Another research highlighted the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, suggesting moderate antibacterial activity.

Synthesis and Derivatives

The synthesis of this compound typically involves the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethoxyethyl alcohol under acidic conditions. This synthetic route can be optimized for higher yields and purity using continuous flow reactors.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with 2-ethoxyethanol. Key factors include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC) improve esterification efficiency .
  • Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance solubility of bicyclic intermediates . Yields vary from 50–75% depending on steric hindrance and purity of starting materials .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve the bicyclic framework and ethoxyethyl group, with characteristic shifts for the norbornene protons (δ 5.5–6.5 ppm) and ester carbonyl (δ 165–175 ppm) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) reveal stereochemical details, such as endo/exo configurations of substituents .
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 224.2 (C12_{12}H16_{16}O3+_3^+) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in Diels-Alder reactions?

The endo/exo configuration of the bicyclic system dictates regioselectivity:

  • Endo preference : The norbornene core favors endo transition states in [4+2] cycloadditions, increasing reaction rates with electron-deficient dienophiles .
  • Steric effects : Bulky substituents on the ethoxyethyl group reduce dienophile accessibility, lowering yields by ~20% in sterically crowded systems . Computational studies (DFT) can model transition states to predict stereochemical outcomes .

Q. What contradictions exist in reported biological activities of related bicyclo[2.2.1]heptene derivatives, and how can they be resolved?

Discrepancies arise due to:

  • Assay variability : Enzyme inhibition studies using acetylcholinesterase vs. cytochrome P450 may show conflicting results due to active-site differences .
  • Stereochemical purity : Impure enantiomers (e.g., racemic mixtures) can mask structure-activity relationships. Chiral HPLC or enzymatic resolution is critical for accurate bioactivity profiling .
  • Model systems : In vitro cytotoxicity (e.g., HeLa cells) may not correlate with in vivo tumor suppression due to metabolic differences .

Q. What strategies mitigate polymerization side reactions during functionalization of the bicyclic core?

  • Radical inhibitors : Adding hydroquinone (0.1–1.0 wt%) suppresses radical-initiated polymerization during photochemical reactions .
  • Low-temperature protocols : Reactions at −20°C to 0°C reduce thermal degradation of the norbornene double bond .
  • Protecting groups : Temporarily masking reactive sites (e.g., silyl ethers for hydroxyl groups) prevents crosslinking .

Q. How can computational modeling optimize the compound’s application in polymer science?

  • Molecular dynamics (MD) : Simulates copolymerization with monomers like styrene or methyl methacrylate to predict glass transition temperatures (TgT_g) and mechanical properties .
  • Density functional theory (DFT) : Calculates electron density maps to identify reactive sites for functionalization (e.g., epoxidation at the norbornene double bond) .
  • QSPR models : Relate substituent electronic parameters (Hammett constants) to polymer degradation rates .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

Variations in logP (reported range: 1.8–2.5) stem from:

  • Measurement methods : Shake-flask vs. HPLC-derived values differ due to solvent partitioning artifacts .
  • pH dependence : Ionization of the ester group at physiological pH (7.4) alters apparent hydrophobicity . Standardized protocols (OECD 117) and pH-controlled conditions are recommended for reproducibility .

Methodological Recommendations

Q. What analytical workflows are recommended for quantifying trace impurities in synthesized batches?

  • LC-MS/MS : Detects impurities at ppm levels using reverse-phase C18 columns and ESI ionization .
  • Headspace GC-MS : Identifies volatile byproducts (e.g., residual 2-ethoxyethanol) with detection limits <0.1% .
  • NMR spiking : Adds authentic standards to distinguish overlapping signals in complex mixtures .

Q. How can researchers design kinetic studies to probe the compound’s stability under physiological conditions?

  • PBS buffer incubation : Monitor degradation at 37°C over 24–72 hours using UV-Vis (λ = 210–220 nm for ester carbonyl) .
  • Enzymatic hydrolysis assays : Pancreatic lipase or esterase addition quantifies hydrolysis rates (kcat_{cat}/KM_M) .
  • Arrhenius plots : Determine activation energy (EaE_a) by testing stability at 25°C, 37°C, and 50°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
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2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

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